
1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine3 carboxylic acid is a water-soluble fluorescent dye that emits orange light. It is widely used in various scientific fields due to its high hydrophilicity and negative charge at neutral pH. This compound is particularly valued for its application in labeling biomolecules such as proteins and nucleic acids, making it a crucial tool in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the reaction of indole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of Sulfo-Cyanine3 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk quantities and stored under specific conditions to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications
Common Reagents and Conditions
Common reagents used in reactions with Sulfo-Cyanine3 carboxylic acid include carbodiimides for activating the carboxylic acid group, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents like DMF or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Sulfo-Cyanine3 carboxylic acid with amines can yield amide derivatives, which are useful for labeling proteins and other biomolecules .
Scientific Research Applications
Sulfo-Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling nucleic acids and proteins for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to track biological processes.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds and sulfonate groups, which enhance its photostability and fluorescence intensity. The compound interacts with biomolecules through covalent bonding, allowing for precise labeling and detection .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Alexa Fluor® 555
- DyLight™ 555
Uniqueness
Sulfo-Cyanine3 carboxylic acid is unique due to its high water solubility and strong fluorescence emission in the orange spectrum. Compared to similar compounds, it offers better photostability and reduced non-specific binding, making it highly suitable for various biological and chemical applications .
Properties
Molecular Formula |
C30H35KN2O8S2 |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2.K/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1 |
InChI Key |
XSSPIINVLTVORR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
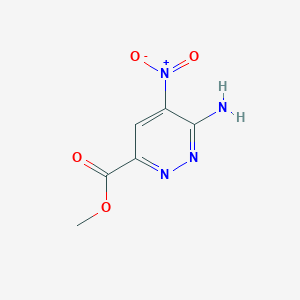
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

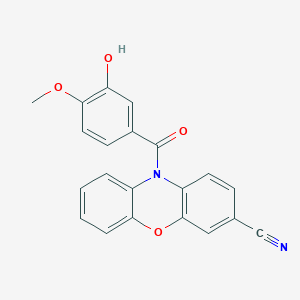

amino]-2-propanol](/img/structure/B15073137.png)
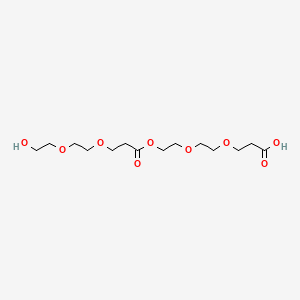
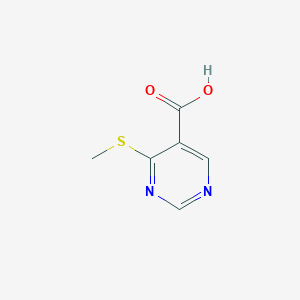
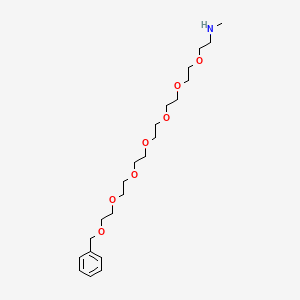
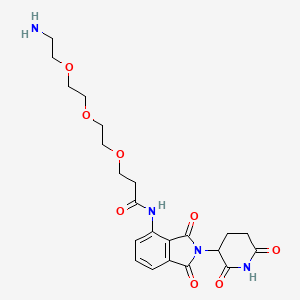


![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
